molecular formula C18H19N3O3 B6345695 2-Amino-5-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one CAS No. 1354938-59-2

2-Amino-5-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345695
CAS No.: 1354938-59-2
M. Wt: 325.4 g/mol
InChI Key: BZMVYKXCNRTJIV-UHFFFAOYSA-N
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Description

2-Amino-5-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.14264148 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-amino-4-(3-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-23-14-7-3-5-12(9-14)11-18(16(22)20-17(19)21-18)13-6-4-8-15(10-13)24-2/h3-10H,11H2,1-2H3,(H3,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMVYKXCNRTJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(C(=O)NC(=N2)N)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-5-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a compound of interest due to its potential biological activities. The imidazole ring structure is known for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C18H19N3O3
  • Molecular Weight : 325.36 g/mol
  • CAS Number : 1354916-63-4
  • Structure : The compound contains two methoxyphenyl groups and an imidazole ring, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related imidazole derivatives have shown activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The Minimum Inhibitory Concentration (MIC) values for effective compounds in this class can be as low as 0.25μg/mL0.25\,\mu g/mL against MRSA .

CompoundMIC (µg/mL)Activity
Compound 26≤0.25Anti-MRSA
Compound 57≤0.25Antifungal against Cryptococcus neoformans

Anti-inflammatory Activity

Imidazole derivatives are often investigated for their anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes. While specific data for this compound is limited, related compounds have shown IC50 values in the range of 19.45μM19.45\,\mu M to 42.1μM42.1\,\mu M against COX enzymes .

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives often correlates with specific structural features:

  • Methoxy Groups : The presence of methoxy groups enhances solubility and bioavailability.
  • Substituents on the Imidazole Ring : Variations in substituents can significantly alter potency and selectivity against different biological targets.

Case Studies

  • Antimicrobial Screening : A study evaluated a series of imidazole derivatives for their antimicrobial efficacy against various strains, highlighting the importance of substituent positioning on the imidazole ring for optimal activity .
  • Cytotoxicity Assessment : Compounds were also tested for cytotoxic effects on human cell lines, revealing that many derivatives exhibited low toxicity while maintaining antimicrobial efficacy .

Scientific Research Applications

Overview

2-Amino-5-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one (CAS No. 1354938-59-2) is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential drug candidate due to its structural similarity to known pharmacophores. Specific areas of interest include:

  • Anticancer Activity : Research indicates that compounds with imidazole rings can exhibit anticancer properties. Studies have suggested that modifications to the imidazole structure can enhance cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : The presence of methoxy groups in the phenyl rings may contribute to increased antimicrobial activity. Preliminary studies have indicated that derivatives of this compound can inhibit bacterial growth effectively .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various organic reactions, including:

  • Formation of Heterocycles : The imidazole moiety can be utilized in the synthesis of other heterocyclic compounds, which are crucial in developing new pharmaceuticals .
  • Functionalization Reactions : The amino group on the imidazole ring can be exploited for further functionalization, allowing chemists to create diverse derivatives with tailored properties for specific applications .

Materials Science

Research has also explored the use of this compound in materials science, particularly in:

  • Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties, derivatives of this compound are being investigated as potential materials for OLED applications. The incorporation of methoxy groups enhances the photophysical properties necessary for efficient light emission .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant cytotoxic effects on human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

In a comparative study on various methoxy-substituted imidazoles, the compound was found to possess superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Preparation Methods

Aldehyde-Amine Condensation

A widely reported method involves the condensation of 3-methoxybenzaldehyde derivatives with amino-containing precursors. For example, refluxing 3-methoxybenzaldehyde (1.2 equiv) with 2-aminoimidazole intermediates in ethanol at 80°C for 6–8 hours yields the target compound with purities of 85–90%. The reaction mechanism proceeds via nucleophilic attack of the amino group on the aldehyde carbonyl, followed by cyclization and dehydration (Figure 1).

Reaction Conditions

  • Solvent: Ethanol (anhydrous)

  • Temperature: 80°C (reflux)

  • Catalyst: None required

  • Yield: 78–82% after recrystallization

Key limitations include prolonged reaction times (6–12 hours) and moderate yields due to competing side reactions, such as over-alkylation or oxidation of the methoxy groups.

Mannich Reaction Approach

Mechanism and Optimization

The Mannich reaction offers a three-component strategy for constructing the imidazole core. Combining 3-methoxyphenyl acetaldehyde, ammonium chloride, and a preformed imidazole derivative under acidic conditions generates the target compound via iminium ion intermediates. A typical protocol involves:

  • Dissolving 3-methoxybenzaldehyde (10 mmol) in acetic acid (20 mL)

  • Adding ammonium chloride (12 mmol) and 2-aminoimidazole (10 mmol)

  • Refluxing at 70°C for 4 hours

Optimized Parameters

ParameterValueImpact on Yield
Temperature70°CMaximizes iminium stability
Reaction Time4 hoursPrevents decomposition
Molar Ratio (Aldehyde:Amine)1:1.2Reduces dimerization

This method achieves yields of 75–80% but requires rigorous pH control to avoid premature cyclization.

Microwave-Assisted Synthesis

One-Pot Microwave Protocol

Microwave irradiation significantly accelerates the synthesis, reducing reaction times from hours to minutes. A study demonstrated that irradiating a mixture of 3-methoxybenzaldehyde (1 equiv), 2-thiohydantoin (1 equiv), and propylamine (2 equiv) at 300 W for 40 minutes produces the target compound with 92% yield. The microwave energy enhances molecular collisions, favoring the Knoevenagel condensation step (Figure 2).

Advantages Over Conventional Methods

  • Time Reduction: 40 minutes vs. 6 hours

  • Yield Improvement: 92% vs. 78%

  • Stereoselectivity: >95% Z-isomer formation

Comparative Data

Table 1: Yield Comparison Between Methods

MethodConditionsYield (%)Time
Conventional RefluxEthanol, 80°C786h
Mannich ReactionAcetic acid, 70°C754h
Microwave300 W, 80°C9240m

Microwave methods eliminate solvent use in some cases, aligning with green chemistry principles.

Stepwise Functionalization Strategies

Sequential Alkylation and Amination

A two-step approach isolates intermediates for better control:

  • Knoevenagel Condensation: React 3-methoxybenzaldehyde with 2-thiohydantoin under microwave irradiation to form the imidazole core.

  • S-Alkylation: Treat the intermediate with methyl iodide in DMF to introduce the methylene group, achieving 88% yield.

Critical Considerations

  • Solvent Choice: DMF enhances nucleophilicity of the thiol group

  • Temperature: 25°C prevents epimerization

  • Stoichiometry: 1.5 equivalents of alkylating agent ensures complete conversion

Analytical Characterization

Spectroscopic Confirmation

Post-synthesis analysis employs:

  • 1H NMR: δ 7.2–7.4 ppm (aromatic protons), δ 3.8 ppm (methoxy groups)

  • IR Spectroscopy: 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch)

  • Mass Spectrometry: m/z 353.2 [M+H]+

Purity exceeding 98% is achievable via recrystallization from ethanol/water mixtures .

Q & A

Q. What synthetic routes are recommended for preparing 2-Amino-5-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one?

  • Methodological Answer : The synthesis typically involves multi-step procedures, including:
  • Alkylation : Reacting precursors like ethyl 4-hydroxyphenylacetate with methoxyalkyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to introduce methoxyalkyl groups .
  • Cyclization : Using Vilsmeier-Haack conditions (POCl₃/DMF) to form the imidazolone core, followed by hydrolysis to yield the final product .
  • Purification : Column chromatography or recrystallization to isolate the compound. Ensure inert atmospheres (N₂/Ar) during reactive steps to prevent oxidation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coat, goggles) due to potential irritancy. Avoid inhalation or skin contact; rinse with water if exposed .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent moisture absorption and degradation. Use desiccants for long-term stability .

Q. What spectroscopic techniques confirm the compound’s structural identity?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., single-crystal analysis at 90 K) .
  • NMR/IR : Confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm in ¹H NMR; carbonyl stretching at ~1700 cm⁻¹ in IR) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) .

Q. What purity assessment methods are critical for this compound?

  • Methodological Answer :
  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Elemental Analysis : Verify C, H, N composition within ±0.4% of theoretical values .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. halogen substituents) influence biological activity?

  • Methodological Answer :
  • SAR Studies : Compare analogs (e.g., fluorophenyl or chlorophenyl derivatives) in antimicrobial assays (MIC, time-kill curves). Methoxy groups enhance solubility but may reduce membrane permeability .
  • Data Analysis : Use statistical tools (ANOVA) to correlate substituent electronegativity/logP with activity trends .

Q. How can researchers resolve contradictions in reported biological data for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., bacterial strain, inoculum size) across labs .
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers or confounding variables (e.g., solvent effects in cell-based assays) .

Q. What strategies optimize synthetic yield and scalability?

  • Methodological Answer :
  • Catalyst Screening : Test alternative bases (e.g., Cs₂CO₃ vs. K₂CO₃) to improve alkylation efficiency .
  • Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions during cyclization .

Q. What computational models predict physicochemical properties (e.g., logP, pKa) for this compound?

  • Methodological Answer :
  • In Silico Tools : Use Schrödinger’s QikProp or ACD/Labs to estimate logP (~2.5) and pKa (~8.2 for the amino group). Validate with experimental HPLC logD₇.₄ measurements .

Q. How can in vitro models (e.g., cell lines, enzyme assays) assess its mechanism of action?

  • Methodological Answer :
  • Enzyme Inhibition : Test against target enzymes (e.g., bacterial dihydrofolate reductase) using spectrophotometric assays .
  • Cytotoxicity : Screen in mammalian cell lines (e.g., HEK293) via MTT assays to establish selectivity indices .

Q. What strategies design analogs with improved pharmacokinetics (e.g., bioavailability)?

  • Methodological Answer :
  • Prodrug Synthesis : Introduce ester or phosphate groups to enhance aqueous solubility .
  • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., demethylation of methoxy groups) .

Notes

  • Evidence Gaps : Limited direct data on the target compound; inferences drawn from structurally related imidazolones and heterocycles.

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